5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine
Description
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a structurally complex pyrimidine derivative characterized by a central pyrimidine-2,4,6-triamine core substituted with a 4-(9H-fluoren-2-yl)-1-nitropentan-2-yl group. This compound’s synthesis likely involves multi-step reactions, analogous to methods described for related pyrimidine-triamine derivatives, such as coupling fluorenyl-containing precursors with nitroalkane intermediates under reflux conditions .
Properties
CAS No. |
915312-48-0 |
|---|---|
Molecular Formula |
C22H24N6O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[4-(9H-fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C22H24N6O2/c1-12(8-16(11-28(29)30)19-20(23)26-22(25)27-21(19)24)13-6-7-18-15(9-13)10-14-4-2-3-5-17(14)18/h2-7,9,12,16H,8,10-11H2,1H3,(H6,23,24,25,26,27) |
InChI Key |
DTHPCQMOFXAAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is to start with the fluorenyl derivative and introduce the nitropentan-2-yl group through a nitration reaction. The pyrimidine core is then constructed via a series of condensation reactions involving appropriate amines and carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The fluorenyl group can be oxidized to introduce additional functional groups.
Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the fluorenyl group can produce fluorenone derivatives.
Scientific Research Applications
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the nitropentan-2-yl chain can interact with proteins, potentially inhibiting their function. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimidine-2,4,6-triamine scaffold is a versatile pharmacophore, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine and its analogues:
Table 1: Structural and Functional Comparison of Pyrimidine-2,4,6-triamine Derivatives
Key Observations
Structural Diversity: The target compound’s fluorenyl and nitro substituents distinguish it from simpler alkylamino derivatives (Ligands 6–9) and trifluoromethoxyaryl analogues (Compound 26). The fluorenyl group may enhance π-π stacking in nucleic acid interactions, while the nitro group could confer metabolic stability or redox activity . In contrast, Ligands 6–9 prioritize hydrophilicity with alkylamino chains, favoring solubility for RNA binding .
Synthesis :
- All compounds rely on pyrimidine-triamine as a core but diverge in substituent introduction. The target compound’s synthesis likely requires specialized precursors (e.g., nitroalkanes, fluorenyl halides), whereas Ligands 6–9 use straightforward alkylamine coupling .
Thermal Stability :
- Ligands 6–9 exhibit high melting points (>230°C), suggesting robust crystalline packing. The target compound’s fluorenyl group may further enhance thermal stability through aromatic stacking, though experimental confirmation is needed .
Biological Activity :
- Compound 26’s trifluoromethoxy group optimizes DHFR inhibition via hydrophobic and electronic interactions with enzyme active sites . The target compound’s nitro group might similarly modulate electronic properties but in a distinct biological context (e.g., nucleic acid intercalation).
This could influence protonation states under physiological conditions .
Research Findings and Implications
- Antimicrobial Potential: Pyrimidine-triamine derivatives with sulfur or heterocyclic substituents () show antimicrobial activity, suggesting the target compound’s nitro group could be explored for similar applications .
- Enzyme Inhibition : The fluorenyl group’s bulk may hinder binding to compact enzyme active sites (e.g., DHFR) but could favor interactions with larger nucleic acid structures .
- Synthetic Challenges : Introducing nitro and fluorenyl groups may require stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as seen in ’s protocols .
Biological Activity
5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Structural Overview
The compound features a pyrimidine core substituted with a fluorenyl group and a nitropentan-2-yl moiety. Its molecular formula is , and it possesses unique structural characteristics that may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine. For instance, derivatives of triterpene conjugates have shown significant cytotoxic effects across various cancer cell lines. The cytotoxicity was assessed using the MTT assay, where the half-maximal inhibitory concentration (IC50) values were determined.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| NBD-Aa-Triterpene 1 | B16-F10 (murine melanoma) | <10 |
| NBD-Aa-Triterpene 2 | HT-29 (human colon adenocarcinoma) | <10 |
| NBD-Aa-Triterpene 3 | HepG2 (human hepatocyte carcinoma) | <20 |
These studies indicate that the incorporation of specific functional groups can enhance the cytotoxicity of similar compounds against cancer cells.
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in tumor cells. For example, studies have shown that the selected triterpene conjugates promoted significant apoptotic activity within 72 hours of treatment, with apoptosis rates reaching up to 55% in certain cell lines.
Table 2: Apoptosis Induction by Triterpene Conjugates
| Compound | Apoptosis Rate (%) | Cell Line |
|---|---|---|
| NBD-Aa-Triterpene 1 | 48% | B16-F10 |
| NBD-Aa-Triterpene 2 | 55% | HT-29 |
| NBD-Aa-Triterpene 3 | 53% | HepG2 |
This data suggests that compounds with similar structures to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine may also induce apoptosis through comparable pathways.
Case Studies
In a comparative study involving various nitro-substituted pyrimidines, researchers found that compounds with a fluorenyl moiety exhibited enhanced interaction with DNA and inhibited cell proliferation more effectively than their non-fluorinated counterparts. This indicates that the fluorenyl group significantly contributes to the biological activity of these compounds.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data specific to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is limited, analogous compounds have demonstrated favorable pharmacokinetic profiles with low hepatic clearance rates and minimal cardiotoxicity. Further studies are necessary to evaluate the toxicity and bioavailability of this compound in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
